molecular formula C12H22OSSi B1292049 Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane CAS No. 160744-11-6

Tert-butyldimethyl(2-(thiophen-2-YL)ethoxy)silane

Cat. No.: B1292049
CAS No.: 160744-11-6
M. Wt: 242.45 g/mol
InChI Key: FYSSYSNSWONYQP-UHFFFAOYSA-N
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Description

Tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane: is an organosilicon compound with the molecular formula C12H22OSSi. It is characterized by the presence of a silicon atom bonded to organic moieties, including a thiophene ring and an ethoxy group. This compound is used as a precursor in the synthesis of various organic compounds and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane typically involves the reaction of tert-butyldimethylchlorosilane with 2-(thiophen-2-yl)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

tert-butyldimethylchlorosilane+2-(thiophen-2-yl)ethanolThis compound+HCl\text{tert-butyldimethylchlorosilane} + \text{2-(thiophen-2-yl)ethanol} \rightarrow \text{this compound} + \text{HCl} tert-butyldimethylchlorosilane+2-(thiophen-2-yl)ethanol→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether.

    Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as sodium iodide (NaI) or ammonia (NH3) can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Corresponding substituted silanes.

Scientific Research Applications

Chemistry: Tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane is used as a precursor in the synthesis of various organic compounds. It is employed in the preparation of functionalized silanes, which are important intermediates in organic synthesis.

Biology: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also used in the development of silicon-based drug delivery systems.

Medicine: The compound has potential applications in medicinal chemistry for the development of silicon-containing pharmaceuticals. It can be used to introduce silicon atoms into drug molecules, which can improve their pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the manufacture of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane involves its ability to act as a precursor for the introduction of silicon atoms into organic molecules. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing for the creation of diverse chemical structures. The compound can interact with various molecular targets and pathways, depending on the specific application and context.

Comparison with Similar Compounds

    Tert-butyldimethyl(2-(phenyl)ethoxy)silane: Similar structure but with a phenyl group instead of a thiophene ring.

    Tert-butyldimethyl(2-(pyridyl)ethoxy)silane: Contains a pyridyl group instead of a thiophene ring.

    Tert-butyldimethyl(2-(furyl)ethoxy)silane: Features a furan ring instead of a thiophene ring.

Uniqueness: Tert-butyldimethyl(2-(thiophen-2-yl)ethoxy)silane is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where the thiophene moiety is desired, such as in the synthesis of conjugated polymers and other advanced materials.

Properties

IUPAC Name

tert-butyl-dimethyl-(2-thiophen-2-ylethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22OSSi/c1-12(2,3)15(4,5)13-9-8-11-7-6-10-14-11/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYSSYSNSWONYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22OSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626302
Record name tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160744-11-6
Record name tert-Butyl(dimethyl)[2-(thiophen-2-yl)ethoxy]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

tert-Butyldimethylsilyl chloride (12.66 g) was added portionwise to 2-(2-thienyl)ethanol (9.0 g) and imidazole (5.7 g) in DMF (35 mL). The resulting solution was stirred for 18 h. The reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with water, dried over sodium sulphate and the solvents evaporated in vacuo. Purification was by silica gel chromatography, eluting with 99:1 to 96:4 ethyl acetate:isohexane to give the subtitled compound as a clear oil. Yield 16 g.
Quantity
12.66 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(2-Thienyl)ethanol (2.6 g) was dissolved in N,N-dimethylformamide (20 ml), followed by the addition of t-butyldimethylsilyl chloride (3.667 g) and imidazole (1.634 g) and the mixture was stirred at room temperature overnight. The reaction mixture was partitioned between ethyl acetate and water. The resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a colorless oil (4.87 g, yield; 100%).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.667 g
Type
reactant
Reaction Step Two
Quantity
1.634 g
Type
reactant
Reaction Step Two
Yield
100%

Synthesis routes and methods III

Procedure details

Tert-butyldimethylsilyl chloride (15.5 g, 103 mmol) was added portionwise to a solution of 2-(2-thienyl)ethanol (11.0 g, 85.9 mmol) and imidazole (7.0 g, 103 mmol) in N,N-dimethylformamide (35 mL). The resultant solution was stirred at room temperature for 18 h. The reaction mixture was partitioned between ethyl acetate (30 mL) and water (30 mL) and the organic phases washed with water (3×50 mL). The organic phase was dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by silica gel chromatography, eluting with 1-4% ethyl acetate in iso-hexane to give the title compound as a colourless oil (20 g, 96%).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
96%

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